1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((2,5-dimethylfuran-3-yl)methyl)methanesulfonamide
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Overview
Description
The compound “1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((2,5-dimethylfuran-3-yl)methyl)methanesulfonamide” is a complex organic molecule. It is a derivative of methanesulfonic acid, with a bicyclic heptane structure and a furan ring attached .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a bicyclic heptane structure, a furan ring, and a methanesulfonamide group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography.Scientific Research Applications
Physicochemical Properties and Acidity
A study conducted by Sardar et al. (2018) synthesized protic ionic liquids (PILs) using camphorsulfonate anion with different cations, including one structurally related to the compound . The research investigated the impact of alkyl and aromatic substitution on the imidazolium cation on properties like density, viscosity, and thermal degradation. The study also explored the Brönsted acidities of these ionic liquids, contributing to understanding their potential applications in catalysis and green chemistry Sardar et al., 2018.
Synthesis and Chemical Reactions
Another aspect of research on similar compounds involves the synthesis and chemical reactivity. For instance, Palchikov et al. (2014) worked on the synthesis and aminolysis of a glycidyl derivative, which includes structural components related to the compound of interest. This study offers insights into the regioselectivity of epoxidation and aminolysis reactions, which are crucial for developing synthetic routes for complex organic molecules Palchikov et al., 2014.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-11-7-13(12(2)22-11)9-18-23(20,21)10-17-6-5-14(8-15(17)19)16(17,3)4/h7,14,18H,5-6,8-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNCSCYTVXDEQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)CC23CCC(C2(C)C)CC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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